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Executive Summary
Myosin-VA is a crucial actin-based molecular motor responsible for the intracellular transport

of a diverse range of cargoes, including organelles, vesicles, and ribonucleoprotein complexes.

The functional specificity of myosin-VA is intricately regulated by alternative splicing of its

heavy chain gene, MYO5A. This process generates a variety of isoforms with distinct cargo-

binding properties and tissue-specific expression patterns. This technical guide provides a

comprehensive overview of the major myosin-VA splice isoforms, their functional implications,

the experimental methodologies used to study them, and the underlying molecular interactions.

A particular focus is placed on the alternatively spliced exons B, D, and F, which dictate the

motor's interaction with specific adaptor proteins and cargoes, thereby tailoring its function to

the unique physiological requirements of different cell types, such as melanocytes and

neurons.

Introduction to Myosin-VA and Alternative Splicing
Myosin-VA belongs to the class V of the myosin superfamily of motor proteins. It functions as a

dimer, with two head domains that hydrolyze ATP to move processively along actin filaments.

The tail region of myosin-VA is critical for cargo binding and is the site of significant variation

due to alternative splicing. The MYO5A gene contains several exons that can be differentially
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included or excluded from the final mRNA transcript, leading to the production of multiple

protein isoforms from a single gene. This mechanism of alternative splicing is a key

determinant of myosin-VA's functional diversity.

The most well-characterized alternatively spliced region of myosin-VA is located in the medial

tail domain and involves three key exons: B, D, and F. The inclusion or exclusion of these

exons dictates the isoform's ability to interact with specific cellular partners, thereby

determining which cargo it transports and where it is localized within the cell.

Myosin-VA Splice Isoforms and Their Functions
The tissue-specific expression and cargo-binding specificity of myosin-VA isoforms are largely

determined by the combination of alternatively spliced exons in their tail domain.

Exon F: The Melanocyte-Specific Isoform and
Melanosome Transport
Myosin-VA isoforms containing exon F are predominantly expressed in melanocytes and are

essential for the transport of melanosomes, the organelles responsible for pigment production

and storage.[1] This isoform is a key component of a tripartite complex that also includes the

small GTPase Rab27a and the adaptor protein melanophilin (also known as Slac2-a).[2]

Rab27a is localized on the melanosome membrane and recruits melanophilin, which in turn

binds to the exon F-containing tail of myosin-VA.[2] This molecular bridge effectively links the

melanosome to the actin cytoskeleton for transport to the cell periphery.[3] Mutations in any of

the components of this tripartite complex can lead to Griscelli syndrome, a rare autosomal

recessive disorder characterized by partial albinism and, in some cases, immunological and

neurological defects.

Exon D: Interaction with Rab10 and Vesicular Transport
The inclusion of exon D in myosin-VA isoforms confers the ability to bind to the small GTPase

Rab10.[4] Rab10 is associated with post-Golgi vesicles and is involved in trafficking pathways,

including the transport of vesicles to the primary cilium. The interaction between exon D-

containing myosin-VA and Rab10 is crucial for the proper localization of these vesicles.

Recent studies have also revealed that LRRK2-phosphorylated Rab10 binds with high affinity
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to the globular tail domain (GTD) of myosin-VA, a process that is independent of exon D and

sequesters the motor protein, impacting ciliogenesis.[5][6]

Exon B: Linking to the Dynein Motor Complex
Exon B is an alternatively spliced exon that is essential for the interaction of myosin-VA with

the dynein light chain 2 (DYNLL2, also known as LC8).[3][7] DYNLL2 is a component of the

dynein motor complex, which moves along microtubules. The binding of DYNLL2 to exon B-

containing myosin-VA isoforms suggests a mechanism for the coordination of transport

between the actin and microtubule cytoskeletons.[8][9] This interaction could facilitate the

transfer of cargo between these two major cellular transport systems.

Quantitative Data on Myosin-VA Isoform Interactions
and Motor Properties
The functional differences between myosin-VA isoforms are reflected in their binding affinities

for various partners and their intrinsic motor properties. The following tables summarize the

available quantitative data.
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Interaction
Component 1

Interaction
Component 2

Isoform
Specificity

Binding
Affinity (Kd) /
Association
Constant (Ka)

Reference

Myosin-VA

fragment with

Exon B

DYNLL2 (Dynein

Light Chain 2)
Requires Exon B Ka ≈ 3 x 106 M-1 [3][8]

Phosphorylated

Rab10 (pRab10)

Myosin-VA

Globular Tail

Domain

Independent of

Exon D

High Affinity

(qualitative)
[5][6]

Rab11A

Myosin-VA

Globular Tail

Domain

Not specified
Kd ≈ 246 ± 216

nM
[6]

Myosin-VA

Globular Tail

Domain

Melanophilin (26-

residue peptide)
General to GTD

Same affinity as

full-length

melanophilin

(qualitative)

[10]

Note: A direct binding affinity (Kd) for the interaction between the exon D of Myosin-VA and

Rab10 has not been explicitly reported in the reviewed literature.
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Myosin-VA
Property

Value Conditions Reference

Velocity 500 ± 30 nm/s In vitro, 2 mM ATP [11]

~700 nm/s In vivo (HeLa cells) [11]

Processivity (Run

Length)
1.3 ± 0.2 µm In vitro [11]

2.2 ± 0.2 µm In vivo (HeLa cells) [11]

Step Size ~36 nm In vitro [12][13]

Duty Ratio
High (processive

motor)
Activated state [14]

Low Inhibited (folded) state [14]

Note: The motor properties listed above are for myosin-VA in general. While different isoforms

are expected to have distinct properties, direct quantitative comparisons between splice

variants are not extensively available in the literature reviewed.

Experimental Protocols
The study of myosin-VA isoforms relies on a combination of molecular biology, biochemistry,

and cell imaging techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Protein-
Protein Interactions
This protocol is designed to isolate a specific myosin-VA isoform and its binding partners from

cell lysates.

Materials:

Cell culture expressing the myosin-VA isoform of interest.

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease

inhibitor cocktail.
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Antibody specific to the myosin-VA isoform or a tag (e.g., GFP).

Protein A/G magnetic beads.

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

Elution Buffer: 0.1 M glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

Procedure:

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold

Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris. Transfer the supernatant to a new pre-chilled tube.

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C

on a rotator. This step removes proteins that non-specifically bind to the beads. Pellet the

beads by centrifugation and transfer the supernatant to a new tube.

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4

hours or overnight at 4°C on a rotator.

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-

antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads 3-5 times with ice-cold Wash Buffer.

Elution: Resuspend the beads in Elution Buffer to dissociate the antibody-antigen

complexes. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil

for 5-10 minutes.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies

against the bait protein and suspected interacting partners.

In Vitro Motility Assay for Myosin-VA
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This assay measures the motor activity of purified myosin-VA isoforms.

Materials:

Purified myosin-VA isoform.

Rhodamine-phalloidin labeled actin filaments.

Motility Buffer: 25 mM imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, and 10

mM DTT.

ATP regeneration system (creatine phosphate/creatine kinase).

Oxygen scavenger system (glucose oxidase, catalase, and glucose).

Flow cell constructed from a microscope slide and coverslip.

Total Internal Reflection Fluorescence (TIRF) microscope.

Procedure:

Flow Cell Preparation: Coat the inside of the flow cell with nitrocellulose.

Myosin Adsorption: Introduce a solution of purified myosin-VA into the flow cell and incubate

for 5 minutes to allow the motors to adsorb to the surface.

Blocking: Block the remaining surface with bovine serum albumin (BSA) to prevent non-

specific binding of actin.

Actin Binding: Introduce fluorescently labeled actin filaments into the flow cell in the absence

of ATP to allow them to bind to the myosin heads.

Initiation of Motility: Perfuse the flow cell with Motility Buffer containing ATP and the ATP

regeneration and oxygen scavenger systems.

Data Acquisition: Immediately visualize the movement of the actin filaments using a TIRF

microscope and record time-lapse image sequences.
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Data Analysis: Track the movement of individual actin filaments using appropriate software to

determine their velocity and processivity.

Generation of GFP-Tagged Myosin-VA Tail Constructs
for Localization Studies
This protocol describes the creation of expression vectors for visualizing the subcellular

localization of different myosin-VA isoform tails.

Materials:

cDNA encoding the desired myosin-VA isoform.

pEGFP-C1 expression vector (or similar).

Restriction enzymes and T4 DNA ligase.

Competent E. coli for transformation.

Mammalian cell line for transfection (e.g., melanocytes or neurons).

Procedure:

PCR Amplification: Amplify the tail region of the desired myosin-VA isoform from the cDNA

template using PCR primers that incorporate appropriate restriction sites.

Vector and Insert Preparation: Digest both the pEGFP vector and the PCR product with the

corresponding restriction enzymes. Purify the digested vector and insert.

Ligation: Ligate the purified insert into the digested pEGFP vector using T4 DNA ligase.

Transformation: Transform the ligation product into competent E. coli and select for positive

clones on antibiotic-containing plates.

Plasmid Purification and Verification: Isolate plasmid DNA from positive clones and verify the

correct insertion by restriction digest and DNA sequencing.
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Transfection: Transfect the verified plasmid into the target mammalian cells using a suitable

method (e.g., lipofection or electroporation).

Imaging: After 24-48 hours of expression, visualize the subcellular localization of the GFP-

tagged myosin-VA tail construct using fluorescence microscopy.

Visualizations of Myosin-VA Splicing and Interaction
Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects

of myosin-VA isoform generation and function.
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Caption: Alternative splicing of the Myo5a pre-mRNA.
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Caption: Tripartite complex for melanosome transport.
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Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions
The alternative splicing of myosin-VA is a paradigm of how a single motor protein gene can be

adapted to fulfill a multitude of specific cellular functions. The inclusion or exclusion of key

exons, particularly B, D, and F, creates a repertoire of myosin-VA isoforms with distinct cargo-

binding capabilities, enabling the precise regulation of intracellular transport in different tissues.
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While significant progress has been made in elucidating the roles of these isoforms, particularly

in melanocytes and neurons, many questions remain.

Future research should focus on obtaining more detailed quantitative data on the binding

affinities and motor properties of a wider range of myosin-VA splice variants. The development

of isoform-specific antibodies would greatly facilitate these studies. Furthermore, a deeper

understanding of the signaling pathways that regulate the alternative splicing of myosin-VA
itself will provide valuable insights into how cells dynamically control their intracellular transport

machinery. From a drug development perspective, targeting the specific interactions of

disease-relevant myosin-VA isoforms could offer novel therapeutic strategies for conditions

ranging from pigmentary disorders to neurological diseases. The continued application of

advanced imaging and proteomic techniques will undoubtedly unravel further complexities of

myosin-VA function and its regulation by alternative splicing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Myosin Va Antibody | Cell Signaling Technology [cellsignal.com]

2. Fluorophore-labeled myosin-specific antibodies simplify muscle-fiber phenotyping - PMC
[pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. mdpi.com [mdpi.com]

5. LRRK2-phosphorylated Rab10 sequesters Myosin Va with RILPL2 during ciliogenesis
blockade - PMC [pmc.ncbi.nlm.nih.gov]

6. biorxiv.org [biorxiv.org]

7. pubs.acs.org [pubs.acs.org]

8. The binding of DYNLL2 to myosin Va requires alternatively spliced exon B and stabilizes a
portion of the myosin's coiled-coil domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-custom-synthesis
https://www.cellsignal.com/products/primary-antibodies/myosin-va-antibody/3402
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2788960/
https://pubs.acs.org/doi/abs/10.1021/bi061142u
https://www.mdpi.com/2073-4409/14/15/1140
https://pmc.ncbi.nlm.nih.gov/articles/PMC7994366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7994366/
https://www.biorxiv.org/content/10.1101/2020.04.28.065664.full
https://pubs.acs.org/doi/abs/10.1021/bi060991e
https://pubmed.ncbi.nlm.nih.gov/16981716/
https://pubmed.ncbi.nlm.nih.gov/16981716/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Alternatively spliced exon B of myosin Va is essential for binding the tail-associated light
chain shared by dynein - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Identification of a minimal myosin Va binding site within an intrinsically unstructured
domain of melanophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells -
PMC [pmc.ncbi.nlm.nih.gov]

12. Myosin-V stepping kinetics: A molecular model for processivity - PMC
[pmc.ncbi.nlm.nih.gov]

13. A Simple Kinetic Model Describes the Processivity of Myosin-V - PMC
[pmc.ncbi.nlm.nih.gov]

14. Myosin Va becomes a low duty ratio motor in the inhibited form - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Myosin-VA Isoforms Generated by Alternative Splicing:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177016#myosin-va-isoforms-generated-by-
alternative-splicing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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